2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate
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Overview
Description
2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple heterocyclic rings, including pyrimidine, oxadiazole, azetidine, and thiazole, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrimidine Ring: Starting from a suitable precursor, such as 2-aminopyrimidine, the pyrimidine ring is constructed through cyclization reactions.
Oxadiazole Ring Formation: The 1,2,4-oxadiazole ring is synthesized via cyclization of a hydrazide intermediate with a nitrile compound under acidic or basic conditions.
Azetidine Ring Construction: The azetidine ring is introduced through a nucleophilic substitution reaction involving a suitable azetidine precursor.
Thiazole Ring Synthesis: The thiazole ring is formed by cyclization of a thioamide with an α-haloketone.
Final Coupling and Oxalate Formation: The final step involves coupling the intermediate compounds to form the target molecule, followed by the addition of oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization, chromatography, and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and pyrimidine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the oxadiazole ring, often using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the azetidine and pyrimidine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the oxadiazole ring can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound has shown potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development, particularly in the fields of antimicrobial and anticancer research.
Medicine
In medicine, preliminary studies suggest that this compound may have therapeutic potential due to its ability to modulate specific biological pathways. It is being investigated for its efficacy in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced durability, stability, and functionality.
Mechanism of Action
The mechanism of action of 2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it may interact with cellular receptors to modulate signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(thiazol-2-yl)acetamide
- 2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(thiazol-2-yl)acetamide hydrochloride
- 2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(thiazol-2-yl)acetamide sulfate
Uniqueness
The oxalate form of this compound is unique due to its enhanced solubility and stability compared to other salt forms. This makes it particularly useful in pharmaceutical formulations where solubility and bioavailability are critical factors. Additionally, the presence of multiple heterocyclic rings in its structure provides a versatile platform for chemical modifications, allowing for the development of derivatives with improved properties and functionalities.
Properties
IUPAC Name |
oxalic acid;2-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7O2S.C2H2O4/c22-10(18-14-17-4-5-24-14)8-21-6-9(7-21)13-19-12(20-23-13)11-15-2-1-3-16-11;3-1(4)2(5)6/h1-5,9H,6-8H2,(H,17,18,22);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSSLPXMVBVNOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)NC2=NC=CS2)C3=NC(=NO3)C4=NC=CC=N4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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